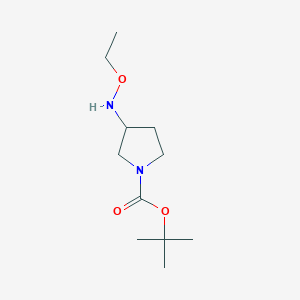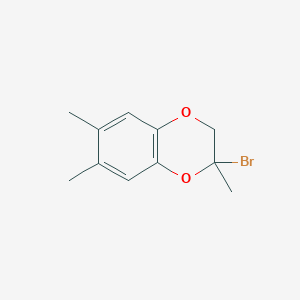
2-Bromo-2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine is an organic compound with the molecular formula C11H13BrO2. It is a brominated derivative of benzodioxine, characterized by the presence of three methyl groups and a bromine atom. This compound is primarily used in research and has various applications in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine typically involves the bromination of 2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of bromine-containing waste.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine derivatives with various functional groups.
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine without the bromine atom.
Aplicaciones Científicas De Investigación
2-Bromo-2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: Utilized in the development of novel materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential biological activities.
Mecanismo De Acción
The mechanism of action of 2-Bromo-2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism would involve interactions with biological targets, such as enzymes or receptors, leading to potential therapeutic effects. The exact molecular targets and pathways would depend on the specific derivatives and their intended use.
Comparación Con Compuestos Similares
Similar Compounds
2,6,7-Trimethyl-2,3-dihydro-1,4-benzodioxine: The non-brominated parent compound.
2-Chloro-2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine: A chlorinated analogue.
2-Iodo-2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine: An iodinated analogue.
Uniqueness
2-Bromo-2,6,7-trimethyl-2,3-dihydro-1,4-benzodioxine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogues. The bromine atom can participate in specific reactions, such as nucleophilic substitution, that are not possible with the non-halogenated or differently halogenated analogues. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C11H13BrO2 |
|---|---|
Peso molecular |
257.12 g/mol |
Nombre IUPAC |
3-bromo-3,6,7-trimethyl-2H-1,4-benzodioxine |
InChI |
InChI=1S/C11H13BrO2/c1-7-4-9-10(5-8(7)2)14-11(3,12)6-13-9/h4-5H,6H2,1-3H3 |
Clave InChI |
XDTGPYCYQLFZHH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)OC(CO2)(C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 2-tert-butyl-3-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13205741.png)
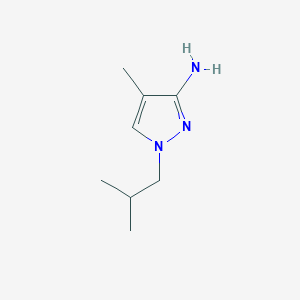
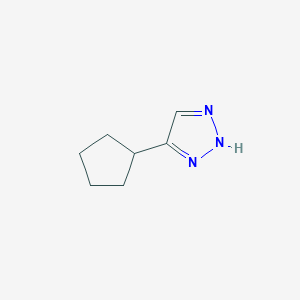
![Methyl 4-methyl-2-(propan-2-YL)-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13205758.png)
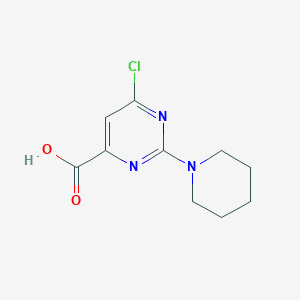
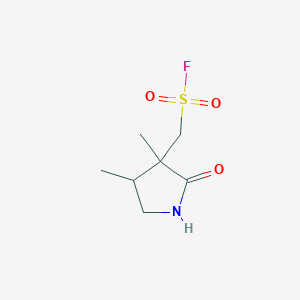
![({4-Fluoro-1-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13205771.png)

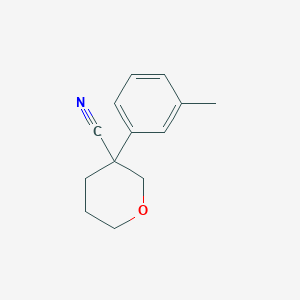
![(2R,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane](/img/structure/B13205794.png)
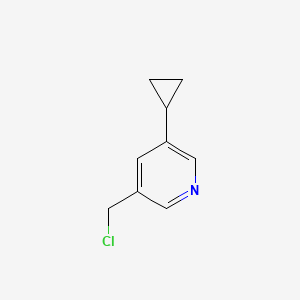
![2-[(3R)-3-Hydroxypyrrolidin-1-yl]ethanimidamide](/img/structure/B13205804.png)
